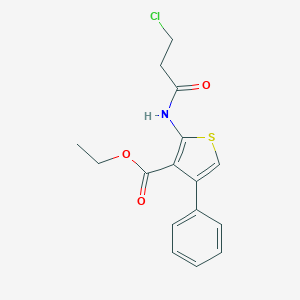
Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate is a chemical compound . It has a molecular weight of 365.88 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code of the compound is1S/C18H20ClNO3S/c1-4-23-18 (22)16-14 (13-6-5-11 (2)12 (3)9-13)10-24-17 (16)20-15 (21)7-8-19/h5-6,9-10H,4,7-8H2,1-3H3, (H,20,21) . This code provides a specific string of characters that describe the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 365.88 . The InChI Code provides a specific string of characters that describe the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Protocols : A study by Achutha et al. (2017) described the synthesis of a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, using specific protocols and characterizing it through NMR, mass spectral analysis, and X-ray diffraction studies. This provides a methodological framework for synthesizing and characterizing related compounds like Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate (Achutha, D., Kumara, K., Shivalingegowda, N., Krishnappagowda, L.N., & Kariyappa, A.K., 2017).
Biological and Chemical Properties
Antimicrobial Activity : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been studied for their antimicrobial properties. Prasad et al. (2017) reported the synthesis of these derivatives and their screening for antibacterial activity, suggesting potential applications in developing antimicrobial agents (Prasad, K.C., Angothu, B.N., Latha, T., & Nagulu, M., 2017).
Antitumor Activity : The compound and its analogs have shown potential in antitumor activities. El-Subbagh et al. (1999) synthesized ethyl 2-substituted-aminothiazole-4-carboxylate analogs, demonstrating their effectiveness against human tumor cell lines, indicating the potential of this compound in cancer research (El-Subbagh, H., Abadi, A., & Lehmann, J., 1999).
Applications in Material Science
- Dyeing Properties : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been used in the synthesis of dyes for textiles. Iyun et al. (2015) explored novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers, indicating potential applications of this compound in material science (Iyun, O., Bello, K., Abayeh, O., Jauro, A., & Shode, F., 2015).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate, suggests that in case of inhalation, the victim should be moved to fresh air . It is also recommended to consult a physician and show the safety data sheet to the doctor in attendance .
Eigenschaften
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-2-21-16(20)14-12(11-6-4-3-5-7-11)10-22-15(14)18-13(19)8-9-17/h3-7,10H,2,8-9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXJTXJKZULDAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-dimethylanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B441854.png)
![2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B441870.png)
![4,4,7,8-tetramethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B441874.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B441876.png)

![12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B441896.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B441935.png)
![2-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B441942.png)
![3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile](/img/structure/B441957.png)
![4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B441960.png)

![5-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B442038.png)
